6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine is a specialized organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, featuring a trifluoromethyl group that enhances its chemical properties and potential applications in various fields, particularly in medicinal chemistry.
This compound can be synthesized through various methods in laboratory settings, utilizing starting materials that are commonly available in organic synthesis. The presence of the trifluoromethyl group suggests that it may be derived from fluorinated precursors or through specific fluorination reactions.
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine can be classified as:
The synthesis of 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine can be achieved through several synthetic routes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Common techniques include:
The molecular structure of 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine features:
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine can participate in various chemical reactions:
Reactions typically require specific catalysts or reagents to facilitate transformations. For instance:
The mechanism of action for compounds like 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine often involves interaction with biological targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances binding affinity due to increased lipophilicity and electron-withdrawing effects.
Research indicates that similar compounds exhibit pharmacological activities such as anti-inflammatory or anti-tumor effects, likely due to their ability to modulate signaling pathways through receptor interactions.
Key physical properties include:
Chemical properties include:
Relevant data on melting point and boiling point are typically determined during experimental characterization but are not universally established for all derivatives.
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine has potential applications in:
This compound (CAS 478047-15-3), with the molecular formula C₆H₆F₃N₅ and molecular weight 205.14 g/mol, emerged in the early 2000s as part of a targeted effort to develop kinase inhibitors for oncology and inflammation [3] [8]. Its core pyrazolopyrazole scaffold incorporates a trifluoromethyl group (–CF₃), which enhances metabolic stability and membrane permeability, and an exocyclic amine (–NH₂) that serves as a key synthetic handle for structure-activity relationship (SAR) exploration [8] [10]. The scaffold’s rigidity enables precise three-dimensional interactions with biological targets, particularly ATP-binding sites in kinases, making it a privileged structure in medicinal chemistry [3].
Table 1: Key Physicochemical Properties
Property | Value | Experimental/Predicted | Significance |
---|---|---|---|
Molecular Formula | C₆H₆F₃N₅ | Confirmed [3] [8] | Basis for stoichiometric reactions |
Molecular Weight | 205.14 g/mol | Confirmed [3] | Determines pharmacokinetic parameters |
Melting Point | 122–124°C | Experimental [3] | Indicates purity & crystallinity |
Boiling Point | 376.0 ± 37.0°C | Predicted [3] | Guides synthesis & purification conditions |
Density | 1.91 ± 0.1 g/cm³ | Predicted [3] | Informs formulation development |
pKₐ | 11.08 ± 0.40 | Predicted [3] | Impacts ionization state and solubility |
The compound’s discovery coincided with advances in high-throughput screening (HTS) technologies, enabling its identification as a hit against p38 MAP kinase—a target implicated in cytokine-driven inflammatory diseases [10]. Subsequent optimization yielded analogs with nanomolar potency, though the parent structure remains a key intermediate for synthesizing complex derivatives [5]. Its commercial availability since the late 2010s (e.g., MDL MFCD02186560) accelerated drug discovery efforts, with suppliers like Santa Cruz Biotechnology and Sigma-Aldrich listing it for research applications [3] [5] [8].
Despite its utility in medicinal chemistry, significant knowledge gaps persist. Structural characterization remains limited: While SMILES (FC(c₁nn(c₂c₁c(N)n[nH]₂)C)(F)F) and InChI identifiers exist [8], experimental data for spectroscopic profiles (e.g., ¹³C-NMR, FTIR) are absent from literature. This impedes the validation of computational models and quality control during synthesis [10]. Additionally, metabolic fate and pharmacokinetics are unexplored. The impact of the trifluoromethyl group on cytochrome P450 interactions or plasma stability is unknown, creating uncertainty in translational research [3].
Table 2: Critical Knowledge Gaps and Research Priorities
Knowledge Gap | Research Priority | Potential Impact |
---|---|---|
Spectroscopic Validation | Obtain experimental NMR/FTIR/MS data | Enables batch quality control and computational model calibration |
Solubility & Permeability | Measure logP, pKₐ, and membrane permeability | Predicts bioavailability for lead optimization |
Metabolic Stability | Assess stability in liver microsomes and CYP450 inhibition | Identifies metabolic liabilities early in drug development |
In Vivo Pharmacological Profiling | Conduct disease-relevant in vivo models with targeted derivatives | Validates therapeutic utility beyond in vitro assays |
Synthetic Scalability | Develop cost-effective multi-step routes (>5 steps currently) | Facilitates industrial-scale production for preclinical studies |
The compound’s structure-activity relationships (SAR) are incompletely mapped. Although the exocyclic amine enables derivatization, steric and electronic constraints affecting target affinity are poorly quantified [8]. Furthermore, physicochemical behavior beyond predicted properties (e.g., log D, solubility) lacks empirical verification, hindering formulation development [3] [10]. Addressing these gaps could unlock applications in neglected therapeutic areas, such as neurodegenerative diseases where kinase modulators show promise.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0